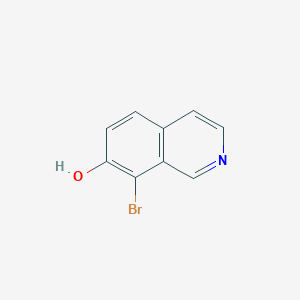

8-Bromoisoquinolin-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

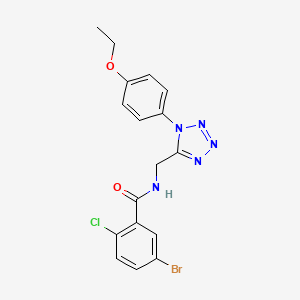

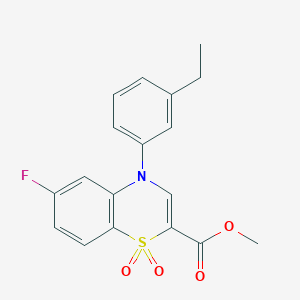

8-Bromoisoquinolin-7-ol, also known as 8-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-ol, is an organic compound that belongs to the isoquinoline family. It is a white, crystalline solid with a molecular weight of 285.22 g/mol. 8-Bromoisoquinolin-7-ol has been studied for its potential applications in various scientific fields, such as organic synthesis, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Overview of 8-Hydroxyquinoline Derivatives in Medicinal Chemistry

8-Hydroxyquinoline (8-HQ) derivatives, including 8-Bromoisoquinolin-7-ol, have been recognized for their significant biological activities, drawing the attention of medicinal chemists. These compounds are explored for developing potent target-based broad-spectrum drug molecules to treat life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives make them promising candidates for various therapeutic applications, indicating their versatility in drug development (Gupta, Luxami, & Paul, 2021).

Antiprotozoal Potential of 8-Aminoquinoline Analogues

Research on 8-aminoquinoline analogues, closely related to the 8-HQ scaffold, demonstrates their potential in treating protozoal infections. Efforts to develop derivatives with broader efficacy and reduced toxicity have led to the discovery of compounds like tafenoquine for malaria prophylaxis and sitamaquine for treating visceral leishmaniasis. These findings highlight the therapeutic versatility of 8-HQ derivatives in addressing public health challenges posed by protozoal diseases (Tekwani & Walker, 2006).

Application in Skin Cancer and Cutaneous T-Cell Lymphoma Therapy

The use of Toll-like receptor (TLR) agonists, including compounds structurally related to 8-HQ, in treating skin cancers and cutaneous T-cell lymphoma underscores the clinical relevance of these derivatives. Imiquimod, a TLR 7 agonist, has shown efficacy against basal cell and squamous cell cancers, as well as cutaneous T-cell lymphoma and lentigo maligna melanoma. This suggests that 8-HQ derivatives could play a role in developing treatments for a variety of skin cancers and related conditions (Huen & Rook, 2014).

Enhancing Therapeutic Index of 8-Aminoquinolines

Efforts to improve the therapeutic index of 8-aminoquinolines, related to 8-HQ derivatives, by manipulating pharmacokinetics and metabolism, aim to dissociate efficacy from toxicity. This research direction is crucial for the broader use of these compounds in treating malaria, indicating the potential of 8-HQ derivatives in enhancing drug safety and effectiveness (Myint et al., 2011).

Fluorescent Probes for Zinc Ion Determination

The development of fluorescent sensors based on 8-aminoquinoline, a compound structurally similar to 8-HQ, for detecting Zn2+ ions showcases the application of these derivatives in environmental and biological monitoring. Introducing carboxamide groups into the 8-aminoquinoline molecule has led to 8-amidoquinoline derivatives that improve water solubility and cell membrane permeability, highlighting the scientific and practical significance of 8-HQ derivatives in sensor technology (Mohamad et al., 2021).

Propiedades

IUPAC Name |

8-bromoisoquinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-7-5-11-4-3-6(7)1-2-8(9)12/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMFRPFEEWSQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoisoquinolin-7-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2576622.png)

![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2576623.png)

![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)

![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2576642.png)

![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B2576643.png)